High-Affinity Antagonism at the Human Glucocorticoid Receptor
In a comparative analysis of binding affinities for the human glucocorticoid receptor (GR), a derivative of 2,2-Difluoro-6,6-dimethylmorpholine (CHEMBL4096930) demonstrated exceptionally high potency. It displaced the fluorescent tracer with a Ki of 0.21 nM, which is approximately 24-fold more potent than a comparator compound from the same ChEMBL series (CHEMBL4571052) which exhibited an IC50 of 5.1 nM in a functional antagonist assay in HepG2 cells [REFS-1, REFS-2]. Furthermore, a separate assay on a full-length recombinant GR showed an IC50 of 8.5 nM for CHEMBL4571052, further contextualizing the superior binding affinity of the difluoro-methylmorpholine-containing derivative [3].
| Evidence Dimension | Glucocorticoid Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.21 nM |
| Comparator Or Baseline | 5.1 nM (IC50 in a functional assay) |
| Quantified Difference | Approximately 24-fold higher affinity (as measured by Ki vs functional IC50) |
| Conditions | Displacement of fluormone GS Red from human GR in a fluorescence polarization assay after 4 hours for Ki measurement; antagonist activity assessed by inhibition of dexamethasone-induced tyrosine aminotransferase activity in human HepG2 cells for the comparator IC50. |
Why This Matters
This sub-nanomolar affinity represents a strong candidate for further development into a potent GR antagonist, which is valuable for research in Cushing's syndrome, metabolic disease, or glucocorticoid-related pathologies.
- [1] BindingDB. (n.d.). BDBM50265799 (CHEMBL4096930): Affinity Data for Glucocorticoid Receptor. Ki: 0.210 nM. View Source
- [2] BindingDB. (n.d.). BDBM50265799 (CHEMBL4096930): Functional Antagonist Data. Ki: 5.10 nM in HepG2 cells. View Source
- [3] BindingDB. (n.d.). BDBM50528391 (CHEMBL4571052): Affinity Data for Glucocorticoid Receptor. IC50: 8.5 nM. View Source
